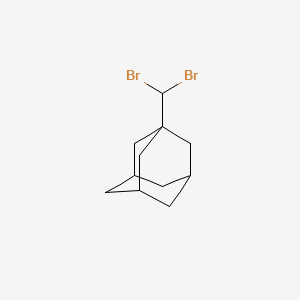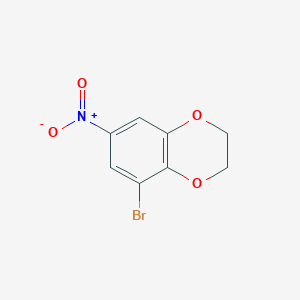![molecular formula C22H23N3O2 B11960345 4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol](/img/structure/B11960345.png)
4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol typically involves the condensation reaction between 4-(1-naphthylmethyl)-1-piperazine and 1,2-benzenediol. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is usually heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacterial cells, thereby preventing the expulsion of antibiotics and increasing their intracellular concentration . This enhances the antibacterial activity of the antibiotics and helps in overcoming drug resistance.
Comparación Con Compuestos Similares
Similar Compounds
- **(E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol
- **3-((E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl)naphthalen-2-ol
- **(E)-4-(1-naphthylvinyl)pyridine
Uniqueness
4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also enables it to form stable complexes with metal ions, making it valuable in coordination chemistry and catalysis. Additionally, its potential as an efflux pump inhibitor sets it apart from other similar compounds, highlighting its significance in medicinal chemistry.
Propiedades
Fórmula molecular |
C22H23N3O2 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H23N3O2/c26-21-9-8-17(14-22(21)27)15-23-25-12-10-24(11-13-25)16-19-6-3-5-18-4-1-2-7-20(18)19/h1-9,14-15,26-27H,10-13,16H2/b23-15+ |
Clave InChI |
FWSCCFSNCJCLIH-HZHRSRAPSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=C(C=C4)O)O |
SMILES canónico |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)



![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)



![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11960325.png)



